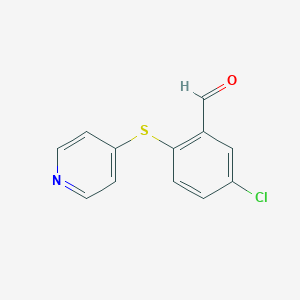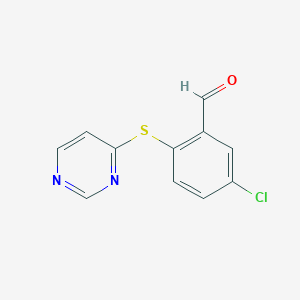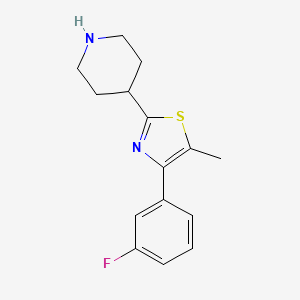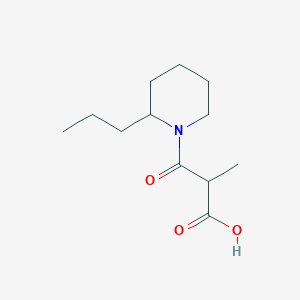![molecular formula C14H21N3O2 B6645945 N-[(2-methoxyphenyl)methyl]-4-methylpiperazine-1-carboxamide](/img/structure/B6645945.png)
N-[(2-methoxyphenyl)methyl]-4-methylpiperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-methoxyphenyl)methyl]-4-methylpiperazine-1-carboxamide, also known as MMPC, is a chemical compound that has been of interest in scientific research due to its potential therapeutic applications. MMPC belongs to the class of piperazine derivatives and has been shown to have a range of biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of N-[(2-methoxyphenyl)methyl]-4-methylpiperazine-1-carboxamide is not fully understood. However, it has been suggested that N-[(2-methoxyphenyl)methyl]-4-methylpiperazine-1-carboxamide may act by inhibiting the activity of certain enzymes involved in cancer cell proliferation and inflammation. N-[(2-methoxyphenyl)methyl]-4-methylpiperazine-1-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-[(2-methoxyphenyl)methyl]-4-methylpiperazine-1-carboxamide has been shown to have a range of biochemical and physiological effects. Studies have shown that N-[(2-methoxyphenyl)methyl]-4-methylpiperazine-1-carboxamide can modulate the activity of various enzymes involved in cell proliferation and inflammation. Additionally, N-[(2-methoxyphenyl)methyl]-4-methylpiperazine-1-carboxamide has been found to have antioxidant properties, which may contribute to its anti-cancer and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[(2-methoxyphenyl)methyl]-4-methylpiperazine-1-carboxamide in lab experiments is its relatively simple synthesis method. Additionally, N-[(2-methoxyphenyl)methyl]-4-methylpiperazine-1-carboxamide has been shown to have a low toxicity profile, making it a potentially safe candidate for future research. However, one limitation of using N-[(2-methoxyphenyl)methyl]-4-methylpiperazine-1-carboxamide in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving N-[(2-methoxyphenyl)methyl]-4-methylpiperazine-1-carboxamide. One area of interest is its use as a potential anti-cancer agent. Further studies are needed to fully understand the mechanism of action of N-[(2-methoxyphenyl)methyl]-4-methylpiperazine-1-carboxamide and to determine its efficacy in vivo. Additionally, N-[(2-methoxyphenyl)methyl]-4-methylpiperazine-1-carboxamide may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis. Further studies are needed to determine the safety and efficacy of N-[(2-methoxyphenyl)methyl]-4-methylpiperazine-1-carboxamide in these applications.
Métodos De Síntesis
The synthesis of N-[(2-methoxyphenyl)methyl]-4-methylpiperazine-1-carboxamide involves a multi-step process that starts with the reaction of 2-methoxybenzyl chloride with 4-methylpiperazine. This results in the formation of 2-methoxybenzyl-4-methylpiperazine, which is then reacted with phosgene to produce the corresponding carbamate. The final step involves the reaction of the carbamate with methylamine to form N-[(2-methoxyphenyl)methyl]-4-methylpiperazine-1-carboxamide.
Aplicaciones Científicas De Investigación
N-[(2-methoxyphenyl)methyl]-4-methylpiperazine-1-carboxamide has been the subject of various scientific studies due to its potential therapeutic applications. One area of interest is its use as a potential anti-cancer agent. Studies have shown that N-[(2-methoxyphenyl)methyl]-4-methylpiperazine-1-carboxamide exhibits anti-proliferative effects on cancer cells, specifically in breast cancer and leukemia. Additionally, N-[(2-methoxyphenyl)methyl]-4-methylpiperazine-1-carboxamide has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-4-methylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-16-7-9-17(10-8-16)14(18)15-11-12-5-3-4-6-13(12)19-2/h3-6H,7-11H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBAGPZQZAHXQIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)NCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Bromo-6-[(3-morpholin-4-yl-3-oxopropyl)amino]benzonitrile](/img/structure/B6645909.png)
![3-[Cyclopentyl(ethyl)amino]-2-methyl-3-oxopropanoic acid](/img/structure/B6645910.png)
![3-[4-(Difluoromethoxy)-3-fluoroanilino]-2-methyl-3-oxopropanoic acid](/img/structure/B6645912.png)

![2-Methyl-3-[methyl(1-thiophen-2-ylpropan-2-yl)amino]-3-oxopropanoic acid](/img/structure/B6645931.png)
![3-[2-Fluoro-5-(trifluoromethyl)anilino]-2-methyl-3-oxopropanoic acid](/img/structure/B6645932.png)
![3-[3-Bromo-5-(trifluoromethyl)anilino]-2-methyl-3-oxopropanoic acid](/img/structure/B6645935.png)
![1-[[5-(Trifluoromethyl)pyridine-2-carbonyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B6645936.png)
![3-[(2-Ethoxy-2-methylpropyl)amino]-2,2-dimethyl-3-oxopropanoic acid](/img/structure/B6645951.png)
![5-bromo-N-[(4-hydroxyoxan-4-yl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B6645955.png)